molecular formula C10H10N2O2 B010902 Methyl 1-methyl-1H-indazole-3-carboxylate CAS No. 109216-60-6

Methyl 1-methyl-1H-indazole-3-carboxylate

Cat. No. B010902
M. Wt: 190.2 g/mol
InChI Key: MTCWFNXKOCOIJV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Methyl 1-methyl-1H-indazole-3-carboxylate involves several steps, including nucleophilic substitution reactions and cyclization processes. One method described involves the synthesis of a related compound, Methyl 1H-1,2,4-triazole-3-carboxylate, starting from 1H-1,2,4-triazole, indicating the versatility of synthesis methods for related structures (Xue Feng, 2005).

Molecular Structure Analysis

The molecular structure of Methyl 1-methyl-1H-indazole-3-carboxylate has been studied through various spectroscopic and crystallographic techniques. The compound crystallizes in a specific form, and its crystal structure can be determined through X-ray diffraction, providing insights into its molecular conformation and interactions within the crystal lattice (Takahiro Doi & Takayuki Sakai, 2023).

Chemical Reactions and Properties

This compound participates in various chemical reactions, including nucleophilic substitution. The reactivity of indazoles, including Methyl 1-methyl-1H-indazole-3-carboxylate, towards N-methylation has been studied, providing insights into its chemical behavior and the influence of substitution on its reactivity (M. Palmer et al., 1975).

Scientific Research Applications

  • Catalytic Efficiency : A study by Hu et al. (2019) describes the use of a methyl triazole-4-carboxylate gold(I) complex, which shows excellent catalytic efficiency in allene synthesis and alkyne hydration with low catalyst loadings (Hu et al., 2019).

  • Pharmaceutical Intermediates : Feng (2005) discusses the synthesis of Methyl 1H-1,2,4-Triazole-3-carboxylate with high yield and purity, making it a promising intermediate for pharmaceuticals and biotechnology applications (Feng, 2005).

  • Crystal Structure Analysis : The work by Glaser et al. (1993) notes the formation of the methyl ester of 1H-indazole-3-carboxylic acid in specific chemical reactions, with its crystal structure suggesting potential viability for further applications (Glaser et al., 1993).

  • Synthesis of Oxazole Derivatives : Reddy et al. (2013) describe a method for preparing novel 2-(substituted)-5-(1-methyl-1H-indazol-3-yl)-oxazoles from 1-methyl-1H-Indazole 3-carboxylic acid, providing a simple method for preparing complex derivatives (Reddy et al., 2013).

  • Anti-Inflammatory and Analgesic Activity : A study by Reddy et al. (2015) indicates that new series of 1H-pyridin-4-yl-indazole-3-carboxylic acid derivatives show promising anti-inflammatory and analgesic activities (Reddy et al., 2015).

  • Kinase Inhibitors Synthesis : Chevalier et al. (2018) present a general method for nitrosation of indoles, enabling the conversion into 1H-indazole-3-carboxaldehydes, which are potential kinase inhibitors (Chevalier et al., 2018).

  • Inhibition of Enzymes : A study by Nawaz et al. (2021) highlights that indazole derivatives exhibit good inhibitory potential against -amylase and -glucosidase enzymes (Nawaz et al., 2021).

  • Potential Anti-Arthritic Effects : Research by Bistocchi et al. (1981) shows that new indazole derivatives have potential antiarthritic effects at lower doses than toxic ones (Bistocchi et al., 1981).

  • Intermediate N-Heterocyclic Carbenes : Schmidt et al. (2006) demonstrate that 1.2-Dimethylindazolium-3-carboxylates can be converted into amidates, serving as intermediates for further synthesis (Schmidt et al., 2006).

  • N-Methylation Reactivity : Palmer et al. (1975) discuss the reactivity of indazoles towards N-methylation, with 1-methyl isomers being predominant, and the use of 1H n.m.r. spectra for methylation position analysis (Palmer et al., 1975).

Safety And Hazards


  • Safety Precautions : Handle with care, following standard laboratory safety protocols.

  • Hazards : No specific hazards are associated with this compound, but general precautions should be taken during handling.


Future Directions

Research on Methyl 1-methyl-1H-indazole-3-carboxylate could explore its potential as a drug candidate, investigate its biological targets, and assess its pharmacological properties. Further studies may elucidate its therapeutic applications or identify related derivatives.


Please note that this analysis is based on available information, and further research may provide additional insights. For more detailed references, consider exploring scientific literature related to this compound12.


properties

IUPAC Name

methyl 1-methylindazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-12-8-6-4-3-5-7(8)9(11-12)10(13)14-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTCWFNXKOCOIJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80552092
Record name Methyl 1-methyl-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80552092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-methyl-1H-indazole-3-carboxylate

CAS RN

109216-60-6
Record name Methyl 1-methyl-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80552092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of indazole-3-carboxylic acid methyl ester (2.76 g, 0.0159 mole) in dry dimethylformamide (20 ml) was added dropwise to a stirred suspension of 60% sodium hydride (oil dispersion) (0.67 g, 0.0176 mole) in dimethylformamide (50 ml). After the addition was completed and the evolution of the hydrogen ceased, the mixture was heated to 80° C. and then cooled to ambient temperature. A solution of methyl iodide (4.23 g, 0.030 mole) in dimethylformamide (10 ml) was added dropwise to the stirred reaction mixture. After stirring for 15 minutes, the mixture was warmed to 50° C. for 30 minutes, and then cooled to ambient temperature. The reaction mixture was diluted to a volume of 300 ml with ice/water and extracted with two 100 ml portions of methylene chloride. The extract was dried (magnesium sulfate), and concentrated to an oil. Dimethylformamide was distilled from the mixture and the residual oil was triturated with petroleum ether to obtain a solid. The solid (1.66 g, 55%) was collected by filtration and recrystallized from isooctane to give 1.20 g; mp 78°-79° C.
Quantity
2.76 g
Type
reactant
Reaction Step One
Quantity
0.67 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.23 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Indazole-3-carboxylic acid (5.0 g, 30 mmole), K2CO3 (12.4 g, 90 mmole), and MeI (9.3 mL, 150 mmole) were combined in dry DMF (100 mL) and heated to 50° C. After 18 hr the mixture was cooled to RT and concentrated in vacuo. The residue was taken up in EtOAc and filtered, and the filtrate was concentrated under reduced pressure. The residue was flash chromatographed on silica gel (25% EtOAc/hexanes) to give the title compound (3.88 g, 68%) as a yellow solid: 1H NMR (300 MHz, CDCl3) δ 8.24 (m, 1H), 7.47 (m, 2H), 7.34 (m, 1H), 4.19 (s, 3H), 4.05 (s, 3H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
12.4 g
Type
reactant
Reaction Step Two
Name
Quantity
9.3 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Yield
68%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
S Zakir, M Patel, M Farooqui - European journal of medicinal chemistry, 2012 - Elsevier
… Synthesis of these compounds proceeds through the formation of methyl-1-methyl-1H-indazole-3-carboxylate, by acidic esterification, and then it is converted into 1-methyl-1H-indazole-…
Number of citations: 71 www.sciencedirect.com
AK Dunga, TR Allaka, Y Kethavarapu… - Results in …, 2022 - Elsevier
… A mixture of methyl 1-methyl-1H-indazole-3-carboxylate 5 (1.0 g, 10 mmol) in ethanol (15 mL), hydrazine hydrate (6 mL, 25 mmol) was added, and the reaction mixture was refluxed for …
Number of citations: 8 www.sciencedirect.com
Y Zhu, H Yan, L Lu, D Liu, G Rong… - The Journal of Organic …, 2013 - ACS Publications
The highly effective synthesis of methyl esters from benzylic alcohols, aldehydes, or acids via copper-catalyzed C–C cleavage from tert-butyl hydroperoxide is reported in this paper for …
Number of citations: 102 pubs.acs.org
JJ Newton, R Britton, CM Friesen - The Journal of Organic …, 2018 - ACS Publications
Here we report a convenient synthesis of thionoesters by base-catalyzed transesterification. Benzyl and alkyl thionobenzoates and thionoheterobenzoates were efficiently prepared …
Number of citations: 18 pubs.acs.org
S Prakash, A Cook, YL Zheng, SG Newman
Number of citations: 0

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